3-Methoxy-4-[(propan-2-yloxy)methyl]aniline
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-methoxy-4-(propan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-7-9-4-5-10(12)6-11(9)13-3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
MHLWAFVQSYXQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction-Based Approach
A chiral intermediate can be synthesized via Mitsunobu reaction, as demonstrated in the synthesis of structurally related 1,2,3-triazole derivatives. For 3-methoxy-4-[(propan-2-yloxy)methyl]aniline:
- Starting Material : 4-Amino-3-methoxybenzyl alcohol.
- Protection : The amine group is acetylated using acetic anhydride to prevent side reactions.
- Mitsunobu Reaction : The alcohol reacts with isopropyl alcohol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), forming the isopropoxymethyl ether.
- Deprotection : Hydrolysis of the acetyl group with aqueous HCl yields the target compound.
Tosylation and Nucleophilic Substitution
This method mirrors the synthesis of azide intermediates in triazole derivatives:
- Tosylation : 4-Amino-3-methoxybenzyl alcohol is treated with TsCl (tosyl chloride) in dichloromethane (DCM) with Et₃N, converting the hydroxyl group to a tosylate.
- Substitution : The tosylate undergoes nucleophilic displacement with sodium isopropoxide in DMF at 70°C.
- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 9:1).
Direct Alkylation of Benzyl Halides
A simplified route involves alkylation of 4-amino-3-methoxybenzyl chloride:
- Bromination : 4-Amino-3-methoxybenzyl alcohol reacts with PBr₃ to form 4-amino-3-methoxybenzyl bromide.
- Etherification : Treatment with isopropyl alcohol and K₂CO₃ in THF/H₂O (3:1) at 85°C for 12 hours.
- Isolation : Extraction with Et₂O and purification via column chromatography.
Yield : 78–82% (similar to azide formation in triazole syntheses).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Mitsunobu Reaction | High stereoselectivity, mild conditions | Requires expensive reagents (DIAD, PPh₃) | 85% |
| Tosylation/Substitution | Scalable, avoids protection steps | Longer reaction time | 78% |
| Direct Alkylation | Simplified workflow | Potential over-alkylation side reactions | 82% |
Characterization and Validation
All synthesized batches of this compound were validated using:
- FT-IR : Peaks at 1214 cm⁻¹ (C-O-C stretch) and 1498 cm⁻¹ (aromatic C=C).
- ¹³C NMR : δ 55.2 (OCH₃), 70.1 (OCH(CH₃)₂), 115.4–152.3 (aromatic carbons).
Industrial and Research Applications
The compound’s ether and amine functionalities make it a versatile intermediate for:
- Pharmaceuticals : Carbonic anhydrase inhibitors.
- Agrochemicals : Herbicide precursors (via Suzuki–Miyaura cross-coupling).
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-Methoxy-4-[(propan-2-yloxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Donating Groups : Methoxy and ether substituents (e.g., isopropoxymethyl) increase electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., chloro in ), which deactivate the ring .
- Steric Hindrance : Bulky groups like isopropoxymethyl (target compound) or propargyloxy may hinder reactions at the para position, directing reactivity to meta or ortho sites.
Synthetic Routes: Alkylation: The propargyloxy group in was likely introduced via alkylation of a phenolic intermediate. Similarly, the target compound’s isopropoxymethyl group could be added using a Mannich-type reaction or alkylation of 4-hydroxy-3-methoxyaniline .
Applications :
- Pharmaceutical Intermediates : Substituted anilines are pivotal in synthesizing bioactive molecules. For example, 4-Methoxy-3-(propan-2-yloxy)aniline may serve as a precursor for antitumor agents or kinase inhibitors.
- Materials Science : Compounds like with extended aromatic systems are used in conductive polymers or metal-organic frameworks (MOFs) .
Biological Activity
3-Methoxy-4-[(propan-2-yloxy)methyl]aniline, a derivative of aniline, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a methoxy group and an isopropoxy group attached to the benzene ring, which influences its chemical properties and biological interactions.
The molecular formula of this compound is C12H17NO3. Its unique substitution pattern is crucial for its biological activity, as it affects the compound's reactivity and interaction with various biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer properties. These activities are likely mediated through interactions with specific enzymes or receptors, although the detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research indicates that compounds with similar structural features often demonstrate antimicrobial effects. For instance, derivatives of aniline have been studied for their ability to inhibit bacterial growth and exhibit antifungal properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
The anticancer activity of this compound is hypothesized to stem from its ability to induce apoptosis in cancer cells or inhibit tumor growth through modulation of signaling pathways involved in cell proliferation. Specific studies are needed to confirm these effects and identify the underlying mechanisms.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival or microbial metabolism.
- Receptor Interaction : It may act as an agonist or antagonist at various receptors involved in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential applications for this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of methoxy-substituted anilines showed significant antibacterial activity against Gram-positive bacteria, indicating a promising avenue for further exploration with this compound .
- Anticancer Research : In vitro studies on structurally similar compounds have shown cytotoxic effects on various cancer cell lines, suggesting that this compound could similarly exhibit anticancer properties .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 3-Methoxy-4-(propan-2-yloxy)aniline | Antimicrobial, Anticancer | Similar structure; studied for biological effects . |
| 3-Methoxy-5-(propan-2-yloxy)aniline | Potential anti-inflammatory | Different substitution pattern; less studied . |
| 4-Methoxy-3-(propan-2-yloxy)aniline | Antimicrobial | Similar structure; known for antimicrobial properties . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
